

A Spectroscopic Comparison of 4-Nitrophenethyl Alcohol and Its Derivatives

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4-Nitrophenethyl alcohol*

Cat. No.: *B126260*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **4-nitrophenethyl alcohol** and its key derivatives: 4-nitrophenethyl bromide, 4-nitrophenethyl acetate, and 4-nitrophenylacetic acid. The information presented is intended to aid in the identification, characterization, and quality control of these compounds in a research and development setting. All quantitative data is summarized in comparative tables, and detailed experimental protocols for the cited spectroscopic techniques are provided.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **4-nitrophenethyl alcohol** and its derivatives.

Table 1: ^1H NMR Spectroscopic Data (Chemical Shift δ in ppm)

Compound	Aromatic Protons	-CH ₂ - (adjacent to aromatic ring)	-CH ₂ - (adjacent to functional group)	Other	Solvent
4-Nitrophenethyl alcohol	8.14 (d, 2H), 7.41 (d, 2H) [1]	2.97 (t, 2H)[1]	3.91 (t, 2H)[1]	2.00 (s, 1H, -OH)[1]	Not Specified
4-Nitrophenethyl bromide	~8.2 (d, 2H), ~7.5 (d, 2H)	3.20 (t, 2H)	3.60 (t, 2H)	CDCl ₃	
4-Nitrophenethyl acetate	8.19 (d, 2H), 7.42 (d, 2H)	3.06 (t, 2H)	4.35 (t, 2H)	2.05 (s, 3H, -COCH ₃)	CDCl ₃
4-Nitrophenylacetic acid	8.22 (d, 2H), 7.48 (d, 2H)	3.77 (s, 2H)	-	~11.0 (s, 1H, -COOH)	DMSO-d ₆

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)

Compound	Aromatic C-NO ₂	Aromatic C-H	Aromatic C-CH ₂	-CH ₂ - (adjacent to aromatic ring)	-CH ₂ - (adjacent to functional group)	Other	Solvent
4-Nitrophenethyl alcohol	146.9	129.8, 123.5	146.9	38.5	62.8	Chloroform-d	
4-Nitrophenethyl bromide	~147.0	~130.0, ~124.0	~145.0	38.0	32.0	CDCl ₃	
4-Nitrophenethyl acetate	147.2	129.9, 123.8	145.8	34.8	64.1	170.8 (-C=O), 20.9 (-CH ₃)	CDCl ₃
4-Nitrophenylacetic acid	147.0	130.6, 123.6	142.1	40.5	-	172.0 (-COOH)	DMSO-d ₆

Table 3: Infrared (IR) Spectroscopic Data (Wavenumber in cm⁻¹)

Compound	O-H Stretch	C-H		C=O Stretch	NO ₂		
		(Aromatic) Stretch	(Aliphatic) Stretch		Stretch (asymmetric, symmetric)	C-O Stretch	C-Br Stretch
4-Nitrophenethyl alcohol	~3350 (broad)	~3100-3000	~2950-2850	-	~1520, ~1345	~1050	-
4-Nitrophenethyl bromide	-	~3100-3000	~2950-2850	-	~1520, ~1345	-	~650
4-Nitrophenethyl acetate	-	~3100-3000	~2950-2850	~1735	~1525, ~1350	~1240	-
4-Nitrophenylacetic acid	~3000 (broad, -COOH)	~3100-3000	~2900	~1700	~1520, ~1350	~1280	-

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion [M] ⁺	Key Fragment Ions
4-Nitrophenethyl alcohol	167[2][3]	137, 120, 107, 91, 77
4-Nitrophenethyl bromide	229/231 (isotope pattern)[4]	150, 120, 104, 91
4-Nitrophenethyl acetate	209	149, 120, 103, 43
4-Nitrophenylacetic acid	181[5]	135, 107, 91, 77

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques used to characterize **4-nitrophenethyl alcohol** and its derivatives. Instrument-specific parameters should be optimized by the user.

Nuclear Magnetic Resonance (NMR) Spectroscopy

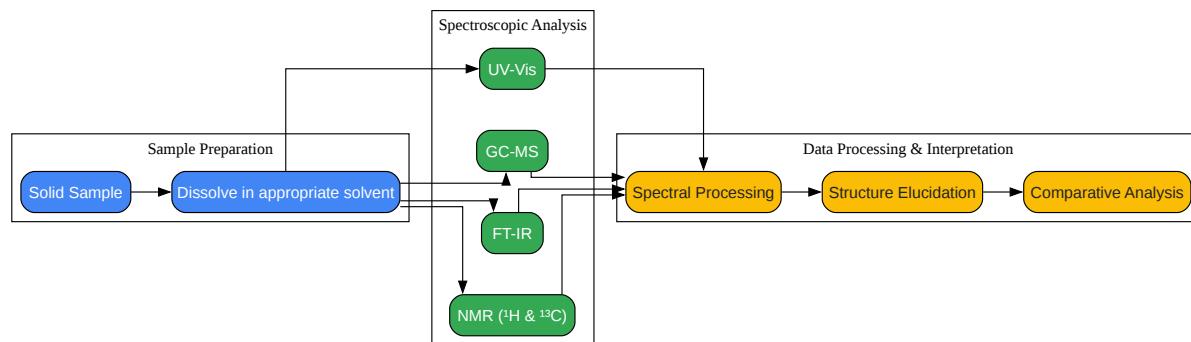
- Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube.
- ^1H NMR Spectroscopy:
 - Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
 - Use a standard single-pulse experiment.
 - Set the spectral width to cover the range of -1 to 13 ppm.
 - The number of scans can range from 8 to 64, depending on the sample concentration.
 - Process the data with a Fourier transform and phase correction. Calibrate the chemical shifts to the residual solvent peak.
- ^{13}C NMR Spectroscopy:
 - Acquire the spectrum on the same instrument.
 - Use a proton-decoupled pulse sequence (e.g., zgpg30).
 - Set the spectral width to cover the range of 0 to 200 ppm.
 - A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ^{13}C .
 - Process the data similarly to the ^1H NMR spectrum.

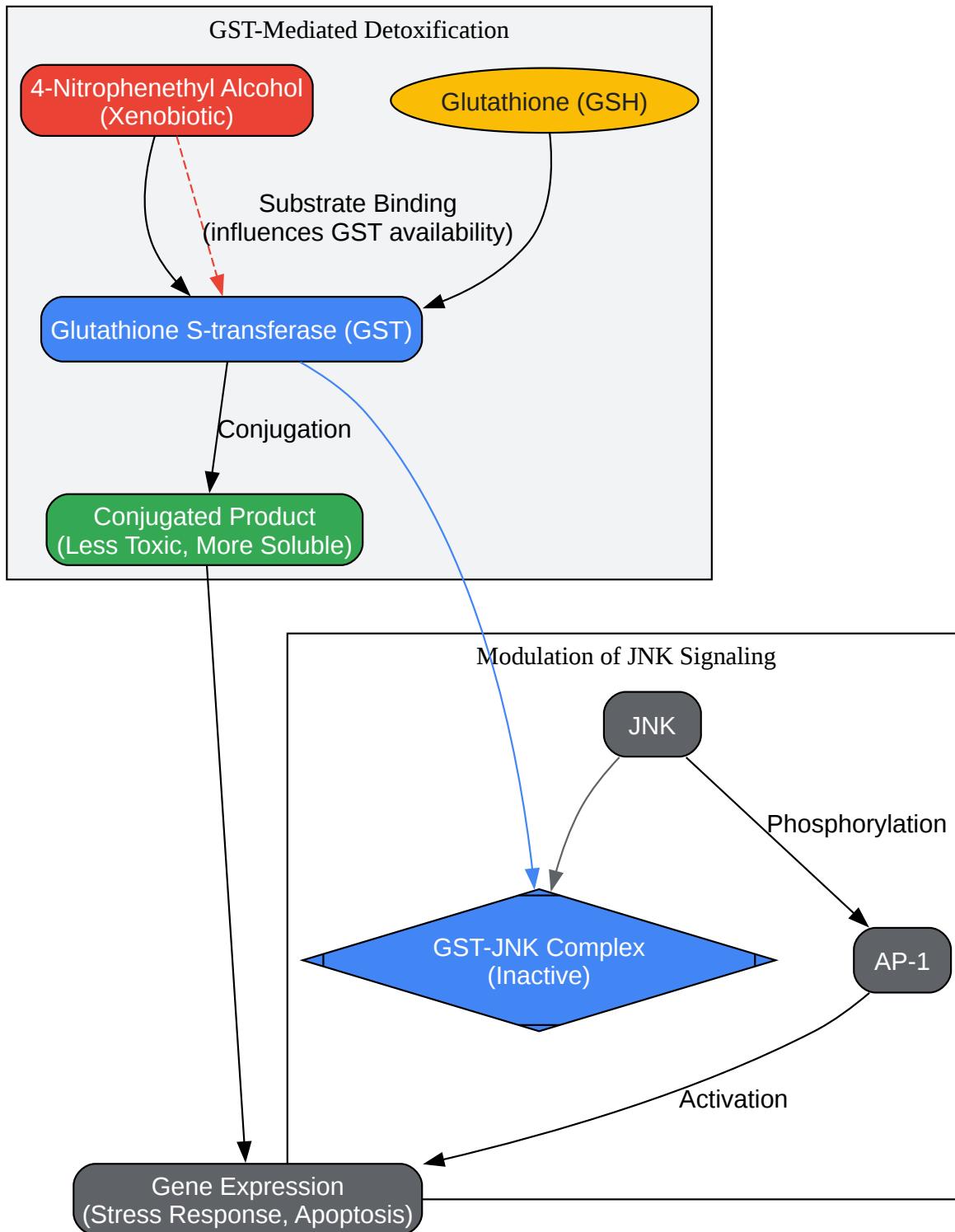
Infrared (IR) Spectroscopy

- Sample Preparation (Thin Solid Film):
 - Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., methylene chloride or acetone).
 - Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).
 - Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
- Data Acquisition:
 - Record a background spectrum of the clean, empty sample compartment.
 - Place the salt plate with the sample film in the spectrometer's sample holder.
 - Acquire the sample spectrum over the range of 4000 to 400 cm^{-1} .
 - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
 - The final spectrum is presented in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
- GC Separation:
 - Inject 1 μL of the sample solution into the GC.
 - Use a suitable capillary column (e.g., a nonpolar DB-5ms or a mid-polar DB-17ms).
 - Employ a temperature program, for example, starting at 50°C, holding for 2 minutes, then ramping to 250°C at a rate of 10°C/min.
- MS Detection:
 - Use electron ionization (EI) at a standard energy of 70 eV.


- Scan a mass range of m/z 40 to 400.
- The resulting mass spectra of the eluting peaks can be compared to spectral libraries for identification.


UV-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0.
- Data Acquisition:
 - Use a dual-beam UV-Vis spectrophotometer.
 - Record a baseline spectrum with the cuvettes filled with the solvent.
 - Fill the sample cuvette with the sample solution.
 - Scan the wavelength range from 200 to 400 nm.
 - The wavelength of maximum absorbance (λ_{max}) is a key characteristic. For nitroaromatic compounds, a strong absorption is expected around 270-280 nm.

Visualizations

Experimental Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Multifaceted Role of Glutathione S-Transferases in Health and Disease [mdpi.com]
- 2. The Role of Glutathione S-transferase P in signaling pathways and S-glutathionylation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jascoinc.com [jascoinc.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. nmr.ceitec.cz [nmr.ceitec.cz]
- To cite this document: BenchChem. [A Spectroscopic Comparison of 4-Nitrophenethyl Alcohol and Its Derivatives]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b126260#spectroscopic-comparison-of-4-nitrophenethyl-alcohol-and-its-derivatives>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com